Xanthine Oxidase Inhibitory Potency: NF-4 Demonstrates ~14-Fold Superiority Over Allopurinol and ~3-Fold Over the Closest 7,8-Benzoflavone Analogs
NF-4 (2-(4-fluorophenyl)-4H-naphtho[2,3-b]pyran-4-one) was the most potent xanthine oxidase inhibitor among all 7,8-benzoflavones tested, with an IC50 of 0.62 ± 0.10 μM, representing a 14-fold improvement over the clinical reference allopurinol (IC50 = 8.69 μM) and a 3.2-fold advantage over the next most potent 7,8-benzoflavone analog NF-2 (IC50 = 1.98 μM) [1]. The p-fluoro substitution on the phenyl ring was identified as the optimal modification for XO inhibitory potency within this chemotype [2].
| Evidence Dimension | Xanthine oxidase inhibitory potency (IC50) |
|---|---|
| Target Compound Data | 0.62 ± 0.10 μM (NF-4) |
| Comparator Or Baseline | Allopurinol: 8.69 μM; NF-2: 1.98 μM; NF-12: 1.95 ± 0.18 μM; Febuxostat: 0.03 μM; Apigenin: 1.11 μM |
| Quantified Difference | NF-4 is 14.0-fold more potent than allopurinol; 3.2-fold more potent than NF-2; 3.1-fold more potent than NF-12; 20.7-fold less potent than febuxostat |
| Conditions | In vitro spectrophotometric xanthine oxidase inhibition assay; allopurinol, febuxostat, and apigenin used as reference compounds [1] |
Why This Matters
This potency advantage positions NF-4 as the preferred 7,8-benzoflavone chemotype for in vitro XO inhibition studies, offering sub-micromolar activity without the purine scaffold liabilities associated with allopurinol.
- [1] Singh JV, Mal G, Kaur G, Gupta MK, Singh A, Nepali K, Singh H, Sharma S, Bedi PMS. Benzoflavone derivatives as potent antihyperuricemic agents. MedChemComm. 2019;10:128-147. doi:10.1039/C8MD00512E View Source
- [2] Singh H, Sharma S, Ojha R, Gupta MK, Nepali K, Bedi PMS. Synthesis and evaluation of naphthoflavones as a new class of non purine xanthine oxidase inhibitors. Bioorg Med Chem Lett. 2014;24(17):4192-4197. doi:10.1016/j.bmcl.2014.07.041 View Source
